molecular formula C16H22N4OS B5464544 2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5464544
M. Wt: 318.4 g/mol
InChI Key: XKBVMOCNLCOTPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves strategic functionalization of benzothiazoles and piperazines, often through reactions involving chloroacetylation, N-formylation, or cyclocondensation processes. For example, Patel et al. (2015) discussed the synthesis of piperazine-based benzothiazolylimino-thiazolidinones via N-formylation using a mild catalyst, demonstrating the methodologies that could potentially apply to the synthesis of the compound (Patel et al., 2015).

Molecular Structure Analysis

The molecular structure of benzothiazole and piperazine derivatives often involves intricate interactions, including hydrogen bonding and pi-pi stacking, which significantly affect their biological activities. For instance, Ismailova et al. (2014) explored the crystal structure of a similar compound, highlighting the importance of structural analysis in understanding compound properties (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds from this family can include formations of amide bonds, thiourea derivatives, and cyclization reactions. These reactions are crucial for modifying the chemical structure to enhance biological activity or solubility. For instance, the synthesis and chemical reactions of benzothiazole derivatives are discussed in the context of their anticholinesterase activity, demonstrating the chemical versatility of these compounds (Mohsen et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight are essential for determining the applicability of compounds in pharmaceutical formulations. The study by Shibuya et al. (2018) on a related ACAT inhibitor highlights how modifications in molecular design can significantly affect solubility and oral absorption, indicating the importance of physical property analysis in drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, play a crucial role in the development of pharmacologically active agents. The synthesis and evaluation of benzothiazole-based derivatives for anti-acetylcholinesterase activity offer insights into the chemical properties that could be relevant for the compound , suggesting avenues for further chemical modifications to enhance activity or reduce toxicity (Mohsen et al., 2014).

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-3-19-6-8-20(9-7-19)11-15(21)18-16-17-13-5-4-12(2)10-14(13)22-16/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBVMOCNLCOTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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